molecular formula C14H14Cl2N2O2 B1300725 ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477710-51-3

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1300725
M. Wt: 313.2 g/mol
InChI Key: HEQOTPGEGGVTLH-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a substituted pyrazole with specific functional groups that influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate and related compounds typically involves regioselective reactions, where the functional groups are introduced at specific positions on the pyrazole ring. For instance, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in alkylation and acylation reactions between N-1 and N-2 of a pyrazole derivative . Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation also shows high regioselectivity and yields . These methods emphasize the importance of reaction conditions, such as the use of ultrasound irradiation, to achieve desired selectivity and efficiency in the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the unexpected structures of certain pyrazole products have been determined unambiguously by both X-ray crystallographic analysis and 2D NMR . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features that contribute to the stability of such compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acetylation, and condensation with hydrazines. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric pyrazoles . The reaction conditions can be optimized for selective formation of desired products. Additionally, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, showcasing the complex reaction pathways that can occur with pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups, methyl groups, and carboxylate esters can affect properties like solubility, melting point, and reactivity. The characterization of these compounds typically involves a range of spectroscopic methods, including IR, NMR, UV-Vis, and mass spectrometry, as well as single-crystal X-ray diffraction . These analyses provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of these compounds in various environments and potential applications.

Scientific Research Applications

1. Application in Catalytic Mitsunobu Reactions

  • Summary of Application: Ethyl 2-arylhydrazinecarboxylates, such as ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
  • Methods of Application: The reaction conditions were optimized to improve the reactivity of the catalytic Mitsunobu reaction . The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .
  • Results or Outcomes: The catalytic system realizes a substantial improvement of the Mitsunobu reaction and will be applicable to practical synthesis .

2. Application in Synthesis of Polysubstituted Furans

  • Summary of Application: The compound is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .
  • Methods of Application: The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
  • Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

3. Application in Synthesis of New Carbodithioate Derivatives

  • Summary of Application: The compound is used in the synthesis of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives .
  • Methods of Application: The new compounds were synthesized by conventional technique as well as ultrasound irradiation .
  • Results or Outcomes: All the new compounds were characterized by spectral and elemental analyses .

4. Application in Synthesis of Ethyl (3,4-dichlorophenyl) (1-piperidinyl)acetate Hydrochloride

  • Summary of Application: This compound is used in the synthesis of ethyl (3,4-dichlorophenyl) (1-piperidinyl)acetate hydrochloride .
  • Methods of Application: The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes: The product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

5. Application in Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

6. Application in Synthesis of Polysubstituted Furans

  • Summary of Application: This compound is used in the regiospecific synthesis of polysubstituted furans .
  • Methods of Application: The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates .
  • Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

Safety And Hazards

The safety and hazards of a compound depend on its structure and usage. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar resources for specific safety information .

Future Directions

The future directions in the research and application of pyrazole derivatives are vast. They are being explored for their potential in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)10-5-6-11(15)12(16)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOTPGEGGVTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363436
Record name ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

CAS RN

477710-51-3
Record name ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to the procedure described in Example 38A], 3,4-dichlorophenylhydrazine hydrochloride and ethyl diacetoacetate gave the title compound in 32% yield as yellow solid. MS: 313.0 (MH+, 2 Cl).
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